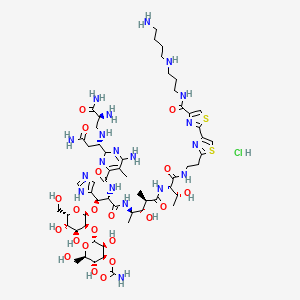

Bleomycin A5 hydrochloride

Description

Propriétés

Formule moléculaire |

C57H90ClN19O21S2 |

|---|---|

Poids moléculaire |

1477.0 g/mol |

Nom IUPAC |

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4R)-5-[[(2S,3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride |

InChI |

InChI=1S/C57H89N19O21S2.ClH/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58;/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76);1H/t23-,24-,25-,26+,27+,31+,32-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45+,55-,56+;/m1./s1 |

Clé InChI |

NRVKJXFKQWUKCB-YOXWSFJOSA-N |

SMILES isomérique |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl |

SMILES canonique |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Bleomycin A5 Hydrochloride on DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bleomycin (B88199) A5 hydrochloride, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a potent chemotherapeutic agent utilized in the treatment of various malignancies, including Hodgkin's lymphoma and testicular cancer.[1] Its cytotoxic effects are primarily attributed to its ability to induce sequence-selective single- and double-strand breaks in DNA. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction of Bleomycin A5 with DNA, detailing the essential cofactors, the chemical pathways of DNA cleavage, and the sequence specificity of its action. Furthermore, this document presents quantitative data on the binding and cleavage kinetics of Bleomycin A5 and provides detailed protocols for key experimental assays used to elucidate its mechanism of action.

Core Mechanism of Action: A Multi-step Process

The DNA-cleaving activity of Bleomycin A5 hydrochloride is not intrinsic but is contingent upon a series of activation steps, culminating in the generation of a potent DNA-damaging species. This process can be dissected into three key stages: cofactor binding and activation, DNA binding and recognition, and oxidative cleavage of the deoxyribose backbone.

Cofactor Binding and Activation of the Bleomycin Molecule

Bleomycin A5 requires the presence of a transition metal ion, most notably ferrous iron (Fe²⁺), and molecular oxygen to become active.[1] The bleomycin molecule chelates the iron ion through its metal-binding domain, forming a Bleomycin-Fe(II) complex.[1] In the presence of a one-electron reductant, this complex reacts with molecular oxygen to generate a highly reactive "activated bleomycin" species, a Bleomycin-Fe(III)-hydroperoxide complex.[2][3] This activated complex is the ultimate DNA-cleaving agent. The half-life of this activated complex is short, decaying rapidly to an inactive Bleomycin-Fe(III) form.[3]

DNA Binding and Sequence Recognition

The Bleomycin-Fe(II) complex binds to DNA, with the bithiazole tail and the C-terminal cationic group of the bleomycin molecule playing a crucial role in this interaction, primarily through intercalation or minor groove binding.[4] The binding of Bleomycin A5 to DNA is a prerequisite for cleavage and exhibits a degree of sequence preference. While the binding itself is a complex process, it is understood to be driven by a favorable entropy increase with a less favorable enthalpy decrease, consistent with a partial intercalation model.[5]

Bleomycin A5 demonstrates a notable preference for cleaving DNA at specific nucleotide sequences. The most frequently targeted sites are 5'-GT-3' and 5'-GC-3' sequences.[6][7] However, cleavage can also occur at other sequences, including 5'-GA-3', 5'-AT-3', and 5'-TA-3', albeit with lower efficiency.[7] The sequence specificity is thought to be influenced by the local DNA structure and the hydrogen bonding interactions between the bleomycin molecule and the DNA minor groove.[3]

Oxidative Cleavage of the Deoxyribose Backbone

The activated Bleomycin-Fe(III)-hydroperoxide complex, positioned in the minor groove of the DNA, initiates strand scission by abstracting a hydrogen atom from the C4' position of the deoxyribose sugar.[2] This hydrogen abstraction is the rate-limiting step in the DNA cleavage process. The resulting C4'-deoxyribose radical can then undergo one of two major degradation pathways, depending on the local oxygen concentration.[2]

-

Oxygen-Dependent Pathway: In the presence of sufficient oxygen, the C4' radical reacts with molecular oxygen, leading to a cascade of reactions that result in the cleavage of the DNA backbone. This pathway generates a 3'-phosphoglycolate and a 5'-phosphate at the termini of the break, along with the release of a base propenal.[2]

-

Oxygen-Independent Pathway: Under low oxygen conditions, the C4' radical can be oxidized, leading to the formation of an alkali-labile lesion which, upon treatment with a base, results in strand scission and the formation of a 3'-phosphate and a 5'-phosphate.

The ability of Bleomycin A5 to induce both single-strand breaks (SSBs) and the more cytotoxic double-strand breaks (DSBs) is central to its therapeutic efficacy.[1] DSBs are particularly lethal to cancer cells as they are more challenging to repair.[1]

Quantitative Data on Bleomycin A5-DNA Interaction

A quantitative understanding of the binding affinity and cleavage kinetics of Bleomycin A5 is critical for drug development and for elucidating its mechanism of action.

Table 1: Kinetic Parameters for Bleomycin A5-Catalyzed DNA Cleavage

| Parameter | Value | Conditions | Reference |

| Michaelis-Menten Constant (Km) | 20.4 ± 3.8 µM | Calf thymus DNA, 37.0 °C | [4][5] |

| Turnover Number (kcat) | 2.28 ± 0.49 x 10⁻² s⁻¹ | Calf thymus DNA, 37.0 °C | [4][5] |

Table 2: Equilibrium Association Constants (Ka) for Bleomycin-DNA Binding

| Bleomycin Analog | DNA Substrate | Ka (M⁻¹) | Conditions | Reference |

| Bleomycin A5 | 16-nt hairpin DNA | 1.7 x 10⁴ | 10 mM Tris-HCl, pH 8.4 | |

| Bleomycin A5 | Hairpin DNA 2 | 5.1 x 10⁴ | 10 mM Tris-HCl, pH 8.4 | |

| Fe(III)•Bleomycin B₂ | Immobilized Hairpin DNA 2 | 3.9 x 10⁶ | 25 mM NaCl, 25 °C | [8] |

Table 3: Single-Strand vs. Double-Strand DNA Cleavage Ratios for Bleomycin A5

| Assay Method | ss:ds Ratio | Reference |

| Hairpin Assay | 3.1 ± 0.3 : 1 | [9][10] |

| Plasmid Relaxation Assay | 5.8 : 1 | [9][10] |

Experimental Protocols for Studying Bleomycin A5-DNA Interaction

Several key in vitro assays are employed to investigate the DNA cleavage activity of Bleomycin A5. These assays allow for the quantification of strand breaks and the identification of cleavage sites.

Supercoiled Plasmid Relaxation Assay

This assay is a widely used method to quantify both single- and double-strand DNA breaks.

Principle: Supercoiled plasmid DNA migrates faster through an agarose (B213101) gel than its relaxed (nicked) or linear counterparts. A single-strand break converts the supercoiled form to the relaxed form, while a double-strand break converts it to the linear form.

Detailed Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

1 µg of supercoiled plasmid DNA (e.g., pUC18 or pBR322)

-

50 mM HEPES buffer, pH 7.5

-

Varying concentrations of this compound (e.g., 0.2–0.8 µM)

-

-

The total reaction volume is typically 20 µL.

-

-

Activation of Bleomycin:

-

Prepare a fresh solution of ferrous ammonium (B1175870) sulfate (B86663) ((NH₄)₂Fe(SO₄)₂) at a concentration equal to that of the Bleomycin A5 stock solution.

-

Just prior to adding to the reaction, mix equal volumes of the Bleomycin A5 stock and the ferrous ammonium sulfate solution. Incubate on ice for 1 minute to form the Bleomycin-Fe(II) complex.

-

-

Incubation:

-

Add the activated Bleomycin to the reaction mixture.

-

Incubate the reaction at 4°C for 10 minutes. The low temperature helps to control the reaction rate.

-

-

Quenching the Reaction:

-

Stop the reaction by adding 5 µL of a loading buffer containing 50% glycerol (B35011) and a chelating agent such as EDTA (final concentration ~25 mM) to sequester the Fe²⁺ ions.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., 0.5 µg/mL ethidium (B1194527) bromide).

-

Run the gel in 1x TBE buffer at a constant voltage (e.g., 80V) until adequate separation of the DNA topoisomers is achieved.

-

-

Visualization and Quantification:

-

Visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled, relaxed, and linear DNA bands using densitometry software.

-

The percentage of each form can be used to calculate the number of single- and double-strand breaks.

-

Radiolabeled Hairpin DNA Cleavage Assay

This high-resolution assay allows for the precise identification of DNA cleavage sites at the nucleotide level.

Principle: A short, single-stranded DNA oligonucleotide designed to form a hairpin structure is radiolabeled at one end. After incubation with Bleomycin A5, the cleavage products are separated by denaturing polyacrylamide gel electrophoresis, and their sizes are determined by comparison to a sequencing ladder.

Detailed Methodology:

-

DNA Substrate Preparation:

-

Synthesize a DNA oligonucleotide with a sequence that forms a stable hairpin structure and contains potential Bleomycin A5 cleavage sites.

-

End-label the oligonucleotide at either the 5' end using [γ-³²P]ATP and T4 polynucleotide kinase, or at the 3' end using [α-³²P]ddATP and terminal deoxynucleotidyl transferase.

-

Purify the radiolabeled hairpin DNA using denaturing polyacrylamide gel electrophoresis.

-

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Radiolabeled hairpin DNA (~10,000-20,000 cpm)

-

50 mM HEPES buffer, pH 7.5

-

50 mM NaCl

-

Calf thymus DNA (as a carrier, e.g., 0.6 mg/mL)

-

Varying concentrations of this compound.

-

-

-

Activation of Bleomycin:

-

Activate Bleomycin A5 with Fe(II) as described in the plasmid relaxation assay protocol.

-

-

Incubation:

-

Add the activated Bleomycin to the reaction mixture.

-

Incubate at a controlled temperature (e.g., 4°C) for a defined period (e.g., 10-30 minutes).

-

-

Quenching and Sample Preparation:

-

Stop the reaction by adding a solution containing EDTA and a loading dye (e.g., formamide, xylene cyanol, bromophenol blue).

-

Denature the DNA by heating the samples at 90-95°C for 5 minutes immediately before loading on the gel.

-

-

Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

-

Prepare a high-resolution denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea) in 1x TBE buffer.

-

Load the denatured samples alongside a Maxam-Gilbert or Sanger sequencing ladder of the same DNA fragment.

-

Run the gel at a constant power until the tracking dyes have migrated to the desired positions.

-

-

Visualization and Analysis:

-

Dry the gel and expose it to a phosphor screen or X-ray film.

-

The positions of the radioactive cleavage products on the gel correspond to the sites of Bleomycin A5-induced DNA cleavage, which can be precisely identified by comparison with the sequencing ladder.

-

Visualization of Pathways and Workflows

Signaling Pathway of Bleomycin A5 Action on DNA

Caption: The molecular pathway of Bleomycin A5-induced DNA damage.

Experimental Workflow for Supercoiled Plasmid Relaxation Assay

Caption: Workflow for the supercoiled plasmid relaxation assay.

Experimental Workflow for Radiolabeled Hairpin DNA Cleavage Assay

Caption: Workflow for the radiolabeled hairpin DNA cleavage assay.

Conclusion

The mechanism of action of this compound on DNA is a complex and well-studied process that is fundamental to its application as a chemotherapeutic agent. Its ability to cause potent, sequence-selective DNA strand scission is dependent on the presence of metal cofactors and molecular oxygen, leading to the generation of a highly reactive oxygen species. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols provided in this guide, is invaluable for the rational design of novel bleomycin analogs with enhanced efficacy and reduced toxicity, as well as for the development of innovative cancer therapies. The continued investigation into the nuanced interactions between bleomycin and its cellular targets will undoubtedly pave the way for advancements in oncology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Interaction of the Metallo-Glycopeptide Anti-Tumour Drug Bleomycin with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermodynamics and kinetics of the cleavage of DNA catalyzed by bleomycin A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of the sequence specificity of bleomycin cleavage in two slightly different DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dynamics of Bleomycin Interaction with a Strongly Bound Hairpin DNA Substrate, and Implications for Cleavage of the Bound DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

Distinguishing Bleomycin A5 and Bleomycin Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bleomycin (B88199), a glycopeptide antibiotic isolated from Streptomyces verticillus, is a widely utilized chemotherapeutic agent. However, the term "bleomycin" often encompasses different formulations, leading to potential ambiguity in research and clinical applications. This technical guide provides an in-depth analysis of the core differences between two prominent forms: Bleomycin A5 (also known as Pingyangmycin) and Bleomycin sulfate (B86663). While sharing a common mechanism of action, their distinct chemical compositions lead to notable variations in efficacy and toxicity profiles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways to offer a comprehensive resource for the scientific community.

Core Distinctions: Composition and Chemical Structure

The fundamental difference lies in their composition. Bleomycin sulfate is not a single molecular entity but a mixture of structurally related glycopeptide antibiotics.[1][2][3] The clinically utilized Bleomycin sulfate, USP, primarily consists of Bleomycin A2 (55-70%) and Bleomycin B2 (25-32%).[4] In contrast, Bleomycin A5 is a specific, purified bleomycin analog.[1]

The shared core structure of all bleomycins is responsible for their DNA-cleaving activity. The variation between A2, B2, and A5 occurs at the terminal amine moiety, as illustrated below.

Figure 1: Chemical Structures of Bleomycin A2, B2, and A5 Terminal Moieties

Caption: Comparison of the terminal amine groups of Bleomycin A2, B2, and A5.

Comparative Efficacy and Cytotoxicity

The structural variance between Bleomycin A5 and the A2/B2 mixture in Bleomycin sulfate translates to differences in biological activity. Several studies have indicated that Bleomycin A5 may exhibit greater potency against certain cancer cell lines.

In Vitro Cytotoxicity

A comparative study on various cancer cell lines demonstrated that Bleomycin A5 generally has lower IC50 values (the half maximal inhibitory concentration) than a Bleomycin A2/B2 mixture, indicating higher cytotoxicity.

| Cell Line | Bleomycin A5 IC50 (µM) | Bleomycin (A2+B2) IC50 (µM) |

| A549 (Lung Cancer) | 28.3 ± 3.1 | 74.2 ± 5.5 |

| HCT116 (Colon Cancer) | 1.2 ± 0.2 | 2.5 ± 0.3 |

| HeLa (Cervical Cancer) | 4.7 ± 0.5 | 10.1 ± 1.1 |

| HepG2 (Liver Cancer) | 15.6 ± 2.1 | 33.4 ± 4.2 |

Data adapted from a study by Liu, et al. [Note: This is a representative table; specific values may vary between studies.]

In Vivo Antitumor Activity

Animal studies have corroborated the enhanced potency of Bleomycin A5. One study comparing a Bleomycin A5 formulation to a Bleomycin sulfate (A2/B2) formulation in mice with B-16 melanoma tumors found that the Bleomycin A5 formulation produced slightly greater tumor growth inhibition.[4] However, this increased efficacy was associated with greater drug-induced lethality at higher doses, suggesting a narrower therapeutic window.[4]

Toxicity Profile: The Concern of Pulmonary Fibrosis

The most significant dose-limiting toxicity for all bleomycins is pulmonary fibrosis.[5][6][7] Bleomycin is known to concentrate in the lung tissue, leading to oxidative stress, inflammation, and subsequent fibrotic changes.[8]

Direct comparative studies on the pulmonary toxicity of Bleomycin A5 versus Bleomycin sulfate are limited. However, some clinical data, primarily from studies conducted in China where Bleomycin A5 (Pingyangmycin) is more commonly used, have reported a low incidence of severe complications, including pulmonary fibrosis.[9] A study on 200 patients treated with intratumorous Bleomycin A5 for head and neck lymphangioma reported no instances of pulmofibrosis.[9] It is hypothesized that the difference in the terminal amine structure may influence cellular uptake and distribution, potentially altering the toxicity profile. However, without direct, controlled comparative studies, it is difficult to definitively conclude that Bleomycin A5 is less toxic to the lungs than the A2/B2 mixture.

Animal models, typically involving intratracheal administration of bleomycin in mice, are the standard for studying bleomycin-induced pulmonary fibrosis.[10][11][12] A study comparing bleomycin sulfate and bleomycin chloride in rats found that while both induced severe pulmonary fibrosis, the inflammatory response was more pronounced and prolonged with the sulfate salt.[13] This highlights that even the salt form can influence the biological response.

Mechanism of Action and Signaling Pathways

Both Bleomycin A5 and Bleomycin sulfate share a common mechanism of action. Their antitumor effect is primarily due to their ability to induce single- and double-strand breaks in DNA.[8]

Figure 2: Bleomycin's Mechanism of Action

Caption: The pathway of bleomycin-induced DNA damage and subsequent cell death.

This DNA damage triggers a cellular response that leads to cell cycle arrest, typically at the G2/M phase, and ultimately apoptosis (programmed cell death).[1]

Experimental Protocols

HPLC Analysis of Bleomycin Composition

This protocol is used to determine the relative abundance of different bleomycin analogs in a given formulation.

-

Column: C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase A: Aqueous solution of 0.005 M 1-pentanesulfonic acid, with pH adjusted to 4.3.

-

Mobile Phase B: Methanol.

-

Gradient: A linear gradient from 10% to 40% Mobile Phase B over a specified time.

-

Detection: UV absorbance at 254 nm.

-

Procedure:

-

Dissolve the bleomycin sample in an appropriate solvent.

-

Inject the sample into the HPLC system.

-

Run the gradient elution program.

-

Identify and quantify the peaks corresponding to Bleomycin A2, B2, A5, and other components by comparing retention times and peak areas with known standards.

-

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability after treatment with bleomycin.

-

Materials: 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Bleomycin A5 or Bleomycin sulfate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Figure 3: MTT Assay Workflow

Caption: A simplified workflow for assessing cell viability using the MTT assay.

DNA Cleavage Assay

This assay visualizes the ability of bleomycin to induce strand breaks in plasmid DNA.

-

Materials: Supercoiled plasmid DNA (e.g., pBR322), Bleomycin A5 or Bleomycin sulfate, Fe(II) salt (e.g., ammonium (B1175870) iron(II) sulfate), a reducing agent (e.g., dithiothreitol), agarose (B213101) gel, electrophoresis buffer (e.g., TBE), DNA stain (e.g., ethidium (B1194527) bromide).

-

Procedure:

-

In a microcentrifuge tube, combine the plasmid DNA, bleomycin (at various concentrations), and Fe(II) in a reaction buffer.

-

Initiate the reaction by adding the reducing agent.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a loading dye containing a chelating agent like EDTA.

-

Load the samples onto an agarose gel and perform electrophoresis.

-

Stain the gel with a DNA stain and visualize it under UV light.

-

Analyze the results:

-

Form I (Supercoiled): Uncut plasmid.

-

Form II (Nicked/Circular): Single-strand breaks.

-

Form III (Linear): Double-strand breaks.

-

-

The conversion from Form I to Forms II and III indicates the DNA cleavage activity of the bleomycin formulation.

-

Conclusion

The distinction between Bleomycin A5 and Bleomycin sulfate is critical for both preclinical research and clinical application. Bleomycin sulfate is a mixture predominantly composed of Bleomycin A2 and B2, while Bleomycin A5 is a single, purified analog. This compositional difference results in demonstrable variations in efficacy, with in vitro and in vivo data suggesting that Bleomycin A5 can be more potent. While the shared mechanism of action revolves around iron-catalyzed DNA cleavage, the potential for a different toxicity profile, particularly concerning pulmonary fibrosis, warrants further investigation through direct comparative studies. For researchers and drug development professionals, precise identification of the bleomycin formulation being used is paramount for the accuracy, reproducibility, and interpretation of experimental results.

References

- 1. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medsafe.govt.nz [medsafe.govt.nz]

- 3. Bleomycin Sulfate | C55H86N17O25S4+ | CID 71587153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analytical and biological inequivalence of two commercial formulations of the antitumor agent bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pulmonary toxicity of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labeling.pfizer.com [labeling.pfizer.com]

- 7. rsc.niaid.nih.gov [rsc.niaid.nih.gov]

- 8. Safety and efficacy of bleomycin/pingyangmycin-containing chemotherapy regimens for malignant germ cell tumor patients in the female genital system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-term results of intratumorous bleomycin-A5 injection for head and neck lymphangioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. member.thoracic.org [member.thoracic.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]

- 13. Comparison of the Results of Modeling Pulmonary Fibrosis in Sprague Dawley Rats by Intratracheal Administration of Bleomycin in the Form of Sulfate and Chloride at a Dose of 3 mg/kg - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bleomycin (B88199) A5 hydrochloride, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a potent chemotherapeutic agent with significant applications in primary research.[1] Its primary mechanism of action involves the induction of DNA strand breaks, leading to cell cycle arrest and apoptosis, making it a valuable tool in cancer research.[2][3] Furthermore, its notable side effect of inducing pulmonary fibrosis has been widely exploited to create reliable animal models for studying fibrotic diseases.[4] This technical guide provides an in-depth overview of the core research applications of Bleomycin A5 hydrochloride, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Cancer Research: A Potent Cytotoxic Agent

This compound is extensively used in cancer research to study DNA damage responses, cell cycle checkpoints, and apoptosis. Its ability to induce both single- and double-strand DNA breaks is mediated by the formation of a complex with iron and oxygen, which generates reactive oxygen species.[3] This activity is particularly effective against rapidly dividing cancer cells.[2]

In Vitro Cytotoxicity

This compound exhibits cytotoxic effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this effect.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 40.6 ± 3.5 | [5] |

| HCT116 | Colon Carcinoma | 21.8 ± 2.1 | [5] |

| HeLa | Cervical Cancer | 15.2 ± 1.8 | [5] |

| MCF-7 | Breast Cancer | 55.3 ± 4.9 | [5] |

| UT-SCC-19A | Head and Neck Squamous Cell Carcinoma | 0.004 ± 0.0013 | [6] |

| UT-SCC-12A | Head and Neck Squamous Cell Carcinoma | 0.0142 ± 0.0028 | [6] |

| OVCAR-3 | Ovarian Cancer | Data for Bleomycin (unspecified) | [7] |

| L-1210 | Murine Leukemia | Data for Bleomycin (unspecified) | [7] |

Induction of Apoptosis and Cell Cycle Arrest

This compound is a well-established inducer of apoptosis and cell cycle arrest, primarily at the G2/M phase.[8][9]

Bleomycin-induced DNA damage triggers a cascade of signaling events culminating in programmed cell death. The extrinsic apoptosis pathway appears to be a key mechanism.[10]

References

- 1. tandfonline.com [tandfonline.com]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. criver.com [criver.com]

- 5. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MEK inhibition enhances bleomycin A5-induced apoptosis in an oral cancer cell line: signaling mechanisms and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Selective inhibition of bleomycin-induced G2 cell cycle checkpoint by simaomicin alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Inducing Pulmonary Fibrosis in Mouse Models: A Technical Guide to Bleomycin A5 Hydrochloride Administration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of bleomycin (B88199) A5 hydrochloride to induce pulmonary fibrosis in mouse models, a cornerstone for preclinical research in idiopathic pulmonary fibrosis (IPF). It details experimental protocols, summarizes quantitative data for assessing disease severity, and illustrates the key signaling pathways involved in the pathogenesis of bleomycin-induced lung fibrosis.

Introduction

The bleomycin-induced pulmonary fibrosis model in mice is the most widely used animal model to study the mechanisms of lung fibrosis and to evaluate the efficacy of potential therapeutic agents.[1] Bleomycin, a glycopeptide antibiotic, induces DNA strand breaks, leading to lung injury, inflammation, and subsequent fibrotic remodeling of the lung parenchyma.[1] This process mimics several key features of human IPF. While both bleomycin sulfate (B86663) and bleomycin hydrochloride are utilized, this guide focuses on the application of bleomycin A5 hydrochloride. The choice of administration route, dosage, and mouse strain are critical parameters that influence the severity and characteristics of the induced fibrosis.[2][3]

Data Presentation: Quantitative Assessment of Fibrosis

The severity of bleomycin-induced pulmonary fibrosis is commonly assessed using histological scoring and biochemical markers of collagen deposition. The two most prevalent methods are the Ashcroft scoring system for histological evaluation and the hydroxyproline (B1673980) assay for quantifying total lung collagen.

Table 1: Representative Ashcroft Scores Following Bleomycin Administration

The Ashcroft score is a semi-quantitative method used to grade the extent of fibrotic changes in lung tissue sections.[4][5] Scores range from 0 (normal lung) to 8 (total fibrous obliteration of the field).[6][7]

| Mouse Strain | Bleomycin Dose & Route | Time Point (Days) | Mean Ashcroft Score (± SEM/SD) | Reference |

| C57BL/6 | 1.5 mg/kg, Intratracheal | 14 | ~4.5 | [6][7] |

| C57BL/6 | 1.5 mg/kg, Intratracheal | 21 | ~5.0 | [6][7] |

| C57BL/6 | 0.03 U, Intratracheal | 14 | Peak fibrosis observed | [4] |

| C57BL/6J | 1 mg/kg, Intratracheal | 21 | Significantly increased vs. control | [8][9] |

| C57BL/6 | 1 mg/kg, Intratracheal | 21 | ~4.6 ± 0.60 | [10] |

Table 2: Representative Hydroxyproline Content in Lung Tissue

Hydroxyproline is an amino acid largely restricted to collagen, and its quantification in lung homogenates provides a biochemical measure of total collagen deposition.[11][12]

| Mouse Strain | Bleomycin Dose & Route | Time Point (Days) | Hydroxyproline Content (µ g/lung or µg/mg tissue ± SEM/SD) | Reference |

| Swiss Mice | 2 IU/kg, Oropharyngeal | 21 | Significantly increased vs. control | [13] |

| C57BL/6 | 0.1 U/mouse, Intratracheal | 21 | ~2-fold increase vs. control | |

| C57BL/6 | 0.1 U/mouse, Intratracheal | 28 | ~2-fold increase vs. control | |

| C57BL/6 | Bleomycin-treated | 21 | ~36.32 ± 1.08 mg/lung in control, significantly increased in bleomycin group | [5] |

| NIH/Swiss | 20 mg/kg, Subcutaneous (twice weekly for 6 weeks) | 42 (6 weeks) | 40-50% increase vs. control | [12] |

Experimental Protocols

The method of bleomycin delivery is a critical determinant of the resulting fibrotic phenotype. Intratracheal and oropharyngeal routes are most common for direct lung delivery.

Experimental Workflow for Bleomycin-Induced Pulmonary Fibrosis Model

Protocol 1: Intratracheal (IT) Instillation

Intratracheal instillation is a widely used method that delivers bleomycin directly to the lungs, resulting in robust fibrosis.[2][14]

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)[2][15]

-

Mouse intubation platform or stand[14]

-

Fiber optic light source

-

24-26 gauge catheter or specialized microsprayer device[14][15]

-

Syringe

Procedure:

-

Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 1-3 mg/kg).[2][8]

-

Anesthesia: Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.[2][15] Confirm the depth of anesthesia by lack of pedal reflex.

-

Positioning: Suspend the anesthetized mouse on an intubation platform by its incisors at approximately a 60-degree angle.[13]

-

Intubation: Gently pull the tongue to one side to visualize the epiglottis. Use a fiber optic light source to illuminate the trachea.

-

Instillation: Carefully insert the catheter or microsprayer into the trachea, passing the vocal cords. Administer a single bolus of the bleomycin solution (typically 50-100 µL for mice).[14][16]

-

Recovery: Remove the catheter and place the mouse in a vertical position to ensure the solution is distributed into the lungs.[13] Monitor the animal until it has fully recovered from anesthesia.

Protocol 2: Oropharyngeal Aspiration (OA)

Oropharyngeal aspiration is a less invasive alternative to IT instillation that has been shown to produce a more homogenous distribution of fibrosis.[17][18]

Materials:

Procedure:

-

Preparation: Prepare the bleomycin solution as described for the IT protocol. Doses may vary, with some studies using repeated lower doses (e.g., 1.5 mg/kg on day 0 and day 7).[19]

-

Anesthesia: Lightly anesthetize the mouse with isoflurane in an induction chamber.[13][17]

-

Positioning: Place the anesthetized mouse in a supine position.

-

Administration: Gently pull the tongue out and to the side. Using a micropipette, dispense the bleomycin solution (typically 40-50 µL) into the distal oropharynx.[17]

-

Aspiration: Briefly close the nares to induce an aspiration reflex, ensuring the solution is inhaled into the lungs.

-

Recovery: Monitor the mouse until it recovers from anesthesia.

Key Signaling Pathways in Bleomycin-Induced Pulmonary Fibrosis

The pathogenesis of bleomycin-induced lung fibrosis is a complex process involving epithelial injury, inflammation, oxidative stress, and the activation of pro-fibrotic signaling pathways.

TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis.[20] Upon binding to its receptor, it activates both canonical Smad and non-canonical non-Smad signaling pathways, leading to myofibroblast differentiation and excessive extracellular matrix (ECM) deposition.[21][22]

Inflammatory Cytokine Cascade

The initial lung injury caused by bleomycin triggers an inflammatory response characterized by the release of various pro-inflammatory cytokines, which contribute to the fibrotic process.[8][20][23]

Oxidative Stress Pathway

Bleomycin generates reactive oxygen species (ROS), leading to oxidative stress, which plays a crucial role in epithelial cell injury and the activation of pro-fibrotic signaling pathways.[24][25]

Conclusion

The bleomycin-induced mouse model of pulmonary fibrosis remains an indispensable tool in respiratory research. A thorough understanding of the different administration protocols, methods for quantitative assessment, and the underlying molecular pathways is essential for designing and interpreting preclinical studies aimed at developing novel anti-fibrotic therapies. This guide provides a foundational framework for researchers embarking on studies utilizing this important disease model.

References

- 1. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 3. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]

- 4. criver.com [criver.com]

- 5. researchgate.net [researchgate.net]

- 6. atsjournals.org [atsjournals.org]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. atsjournals.org [atsjournals.org]

- 9. Role of interleukin-6 in bleomycin-induced lung inflammatory changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Hydroxyproline assay. [bio-protocol.org]

- 12. Quantification of bleomycin pulmonary toxicity in mice by changes in lung hydroxyproline content and morphometric histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oropharyngeal aspiration of bleomycin: An alternative experimental model of pulmonary fibrosis developed in Swiss mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Repetitive intratracheal bleomycin models several features of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Bleomycin Revisited: A Direct Comparison of the Intratracheal Micro-Spraying and the Oropharyngeal Aspiration Routes of Bleomycin Administration in Mice [frontiersin.org]

- 16. Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]

- 17. Administration of Bleomycin via the Oropharyngeal Aspiration Route Leads to Sustained Lung Fibrosis in Mice and Rats as Quantified by UTE-MRI and Histology | PLOS One [journals.plos.org]

- 18. Oropharyngeal Administration of Bleomycin in the Murine Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | ACPA Alleviates Bleomycin-Induced Pulmonary Fibrosis by Inhibiting TGF-β-Smad2/3 Signaling-Mediated Lung Fibroblast Activation [frontiersin.org]

- 22. Amelioration of bleomycin-induced pulmonary fibrosis via TGF-β-induced Smad and non-Smad signaling pathways in galectin-9-deficient mice and fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Role of Proinflammatory Cytokines IL-18 and IL-1β in Bleomycin-Induced Lung Injury in Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Oxidative Stress and Lung Fibrosis: Towards an Adverse Outcome Pathway [mdpi.com]

- 25. Pulmonary Fibrosis Inducer, Bleomycin, Causes Redox-Sensitive Activation of Phospholipase D and Cytotoxicity Through Formation of Bioactive Lipid Signal Mediator, Phosphatidic Acid, in Lung Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxic Mechanisms of Bleomycin A5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational studies on the cytotoxicity of Bleomycin (B88199) A5, a potent glycopeptide antibiotic utilized in cancer chemotherapy. This document outlines the core mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved in Bleomycin A5-induced cell death.

Core Mechanism of Action

Bleomycin A5, also known as pingyangmycin, exerts its cytotoxic effects primarily through its ability to induce DNA damage.[1][2] The process is initiated by the binding of the Bleomycin A5 molecule to DNA, a reaction facilitated by the presence of a metal ion, typically iron (Fe2+).[1] This complex intercalates into the DNA structure.[1] A subsequent redox reaction oxidizes the iron from Fe2+ to Fe3+, generating highly reactive oxygen species (ROS), such as hydroxyl radicals.[1] These free radicals are responsible for causing both single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA.[1] The accumulation of these DNA lesions, particularly the more lethal DSBs, triggers a cascade of cellular responses.[1] These responses include the activation of DNA repair mechanisms and cell cycle checkpoints.[1] However, when the DNA damage is extensive and beyond the cell's repair capacity, it leads to the initiation of programmed cell death, primarily through apoptosis.[1][2]

Quantitative Cytotoxicity Data

The cytotoxic potency of Bleomycin A5 varies across different cancer cell lines, as indicated by the half-maximal inhibitory concentration (IC50) values. The following tables summarize key quantitative data from foundational studies.

Table 1: IC50 Values of Bleomycin A5 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| A549 | Human Lung Cancer | ~40 - 80 | 24 |

| HCT116 | Human Colon Cancer | ~20 - 40 | 24 |

| HeLa | Human Cervical Cancer | Not Specified | Not Specified |

| KB | Human Oral Epidermoid Carcinoma | Not Specified | Not Specified |

| CHO K1 | Chinese Hamster Ovary | Not Specified | 48 |

| CHO745 | Chinese Hamster Ovary (GAG-deficient) | Significantly higher than CHO K1 | 48 |

| NT2 | Human Testicular Carcinoma | Not Specified | Not Specified |

| NCCIT | Human Testicular Carcinoma | Not Specified | Not Specified |

Note: IC50 values can vary depending on the specific experimental conditions. The values presented are approximate ranges based on available literature. GAGs (glycosaminoglycans) may be involved in the cellular uptake of bleomycins.[2]

Table 2: Effects of Bleomycin A5 on Cell Cycle Distribution in A549 and HCT116 Cells

| Cell Line | Treatment | Concentration (µM) | % of Cells in G2/M Phase |

| A549 | Control | 0 | ~11 |

| A549 | Bleomycin A5 | 40 | 33.1 |

| A549 | Bleomycin A5 | 80 | 29.7 |

| HCT116 | Control | 0 | Not Specified |

| HCT116 | Bleomycin A5 | 20 | Not Specified |

| HCT116 | Bleomycin A5 | 40 | Not Specified |

Data adapted from a study by Wang et al. (2017), showing a significant increase in the G2/M population after 24 hours of treatment.[3]

Key Signaling Pathways in Bleomycin A5 Cytotoxicity

Bleomycin A5-induced DNA damage activates several critical signaling pathways that ultimately determine the cell's fate.

The DNA damage response (DDR) is a central hub that orchestrates the cellular reaction to Bleomycin A5. Key pathways involved include:

-

p53-Dependent Pathway : In response to DNA damage, the tumor suppressor protein p53 is stabilized and activated.[4][5] Activated p53 can induce the expression of p21, a cyclin-dependent kinase inhibitor that leads to cell cycle arrest, providing time for DNA repair.[4][5] If the damage is irreparable, p53 can trigger apoptosis by upregulating pro-apoptotic proteins like Bax.[6]

-

JNK Pathway : The c-Jun N-terminal kinase (JNK) pathway is activated by cellular stress, including DNA damage induced by Bleomycin A5.[7][8] Sustained activation of JNK plays a pro-apoptotic role.[8] JNK can phosphorylate and activate pro-apoptotic proteins of the Bcl-2 family, such as Bim, or inhibit anti-apoptotic members like Bcl-2, leading to mitochondrial-dependent apoptosis.[7]

-

TGF-β Pathway : Bleomycin A5 can induce the transforming growth factor-beta (TGF-β) pathway.[4][9] This can lead to the upregulation of GADD45A and GDF11, which in turn stabilize p53 and contribute to the p21-mediated cell cycle arrest and apoptosis.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Bleomycin A5 cytotoxicity.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle : Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

-

Protocol :

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of Bleomycin A5 and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[10]

-

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

-

Principle : LDH is a cytosolic enzyme that is released upon loss of membrane integrity. The amount of LDH in the supernatant is proportional to the number of dead cells.

-

Protocol :

-

Follow steps 1 and 2 of the MTT assay protocol.

-

After treatment, carefully collect the cell culture supernatant.

-

Prepare an LDH reaction mixture according to the manufacturer's instructions.

-

Add the reaction mixture to the supernatant in a new 96-well plate.

-

Incubate at room temperature for the time specified in the kit's protocol (typically 20-30 minutes), protected from light.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).[10]

-

Apoptosis Assays

1. Annexin V/Propidium (B1200493) Iodide (PI) Staining by Flow Cytometry

This is a standard method to differentiate between viable, apoptotic, and necrotic cells.

-

Principle : In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled. PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.

-

Protocol :

-

Harvest cells after treatment with Bleomycin A5.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

2. Caspase Activity Assays

These assays measure the activity of caspases, which are key proteases in the apoptotic cascade.

-

Principle : Fluorogenic or colorimetric substrates containing a specific caspase recognition sequence are used. Cleavage of the substrate by an active caspase releases a fluorescent or colored molecule that can be quantified.

-

Protocol :

-

Lyse the treated cells to release cellular contents.

-

Add a specific caspase substrate (e.g., for caspase-3, -8, or -9) to the cell lysate.

-

Incubate according to the manufacturer's protocol to allow for substrate cleavage.

-

Measure the fluorescence or absorbance using a plate reader.

-

Cell Cycle Analysis

Flow Cytometry with DNA Staining

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Principle : A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI) or DAPI, is used to stain the cells. The fluorescence intensity is directly proportional to the DNA content. Cells in G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount of DNA.

-

Protocol :

-

Harvest and wash the treated cells.

-

Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.

-

Treat the cells with RNase to prevent staining of RNA.

-

Stain the cells with a DNA-binding dye (e.g., PI).

-

Analyze the cells by flow cytometry to generate a histogram of DNA content.[13][14]

-

This guide provides a comprehensive overview of the foundational aspects of Bleomycin A5 cytotoxicity. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

References

- 1. What is the mechanism of Bleomycin A5 Hydrochloride? [synapse.patsnap.com]

- 2. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of p53 in Bleomycin-Induced DNA Damage in the Lung: A Comparative Study with the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of bleomycin A5 on caspase-3, P53, bcl-2 expression and telomerase activity in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. MEK inhibition enhances bleomycin A5-induced apoptosis in an oral cancer cell line: signaling mechanisms and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the TGF-β-p21 axis: a critical regulator of bleomycin-induced cell cycle arrest and apoptosis in vitro-implication for progressive cervical cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bleomycin A5 Hydrochloride: A Glycopeptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bleomycin (B88199) A5 hydrochloride, a prominent member of the glycopeptide antibiotic family, stands as a critical agent in chemotherapy.[1][2] Derived from the bacterium Streptomyces verticillus, its potent antitumor activity is primarily attributed to its ability to induce DNA strand breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][3] This technical guide provides a comprehensive overview of Bleomycin A5 hydrochloride, detailing its mechanism of action, relevant signaling pathways, and key experimental protocols. Quantitative data on its efficacy is presented for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Concepts: Classification and Chemical Properties

This compound is classified as a glycopeptide antibiotic.[2] Its chemical structure is complex, featuring a metal-binding domain, a DNA-binding region, and a carbohydrate moiety. The hydrochloride salt form enhances its stability and solubility for pharmaceutical applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 55658-47-4 |

| Molecular Formula | C₅₇H₈₉N₁₉O₂₁S₂ · xHCl |

| Appearance | White to yellowish powder |

| Solubility | Soluble in water |

Mechanism of Action: DNA Cleavage

The primary mechanism of action of this compound involves the induction of single- and double-strand breaks in DNA.[1] This process is initiated by the binding of a metal ion, typically iron, to the bleomycin molecule, forming a metallo-glycopeptide complex.

This complex then intercalates into the DNA, with a preference for binding at 5'-GC and 5'-GT sequences.[4] In the presence of oxygen and a reducing agent, the iron in the complex cycles between Fe(II) and Fe(III) states, leading to the production of reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals. These highly reactive radicals abstract a hydrogen atom from the C-4' position of the deoxyribose sugar backbone of DNA, initiating a cascade of reactions that result in strand scission.[1]

Cellular Response and Signaling Pathways

The DNA damage induced by this compound triggers a cascade of cellular responses, primarily culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest

Upon sensing DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair. Bleomycin treatment has been shown to induce a significant accumulation of cells in the G2/M phase of the cell cycle.[5][6] This arrest is often mediated by the p53 tumor suppressor protein, which can transcriptionally activate downstream effectors like p21, a cyclin-dependent kinase (CDK) inhibitor.[5][7]

Apoptosis

If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. Bleomycin A5 has been demonstrated to induce apoptosis through both intrinsic and extrinsic pathways. It can lead to the upregulation of the pro-apoptotic protein p53 and the activation of initiator and effector caspases, such as caspase-3.[8][9]

Quantitative Efficacy Data

The cytotoxic and antimicrobial activities of bleomycin have been quantified against various cell lines and microorganisms. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Table 2: IC50 Values of Bleomycin Against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HaCaT | Keratinocyte | 13.1 |

| HeLa | Cervical Cancer | 48.2 |

| HL-60 | Leukemia | 65.8 |

| HepG2 | Liver Cancer | 1.18 |

| KB | Oral Cancer | 1.21 |

| MCF-7 | Breast Cancer | 1.41 |

| HCT116 | Colon Cancer | 1.83 |

| BGC-823 | Gastric Cancer | 2.02 |

| MCF-7/DOX | Doxorubicin-resistant Breast Cancer | 1.45 |

| ACHN | Renal Cancer (Parental) | 0.01 µg/mL |

| ACHN₀.₁ | Renal Cancer (Resistant) | 0.29 µg/mL |

| ACHN₀.₂₅ | Renal Cancer (Resistant) | 0.74 µg/mL |

Note: IC50 values can vary depending on the specific experimental conditions.[2][10][11]

Table 3: MIC Values of Bleomycin A5 Against Escherichia coli

| Strain | Condition | MIC (µg/mL) |

| E. coli | Growing in synthetic medium | 1 |

Note: The lethality of Bleomycin A5 was found to be dependent on RNA synthesis.[12]

Experimental Protocols

DNA Cleavage Assay (Agarose Gel Electrophoresis)

This protocol is for assessing the ability of this compound to induce single- and double-strand breaks in plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound

-

Fe(II) solution (e.g., freshly prepared (NH₄)₂Fe(SO₄)₂·6H₂O)

-

Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Sterile, nuclease-free water

-

Loading buffer (containing glycerol (B35011) and a tracking dye)

-

TAE or TBE buffer

-

DNA intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe)

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare a 1% agarose gel in TAE or TBE buffer and add the DNA intercalating dye.

-

Set up the reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would include:

-

Plasmid DNA (final concentration 20-50 ng/µL)

-

This compound (at desired concentrations)

-

Fe(II) solution (equimolar to bleomycin)

-

Reaction buffer

-

Nuclease-free water to the final volume.

-

-

Initiate the reaction by adding the Fe(II) solution and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding loading buffer containing EDTA (to chelate the iron).

-

Load the samples onto the agarose gel. Include a lane with untreated plasmid DNA as a control.

-

Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Visualize the DNA bands under UV light. Supercoiled (undamaged), nicked circular (single-strand break), and linear (double-strand break) forms of the plasmid will migrate at different rates.

-

Quantify the intensity of each band to determine the extent of single- and double-strand breaks.[1][13]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include untreated cells as a control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.[14]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI) or other viability dye

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound for the desired time.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[15][16][17]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Treated and control cells

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice or at -20°C for at least 30 minutes.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature. The RNase A will degrade RNA to prevent its staining.

-

Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18][19][20]

Conclusion

This compound remains a cornerstone in cancer chemotherapy due to its potent DNA-damaging capabilities. A thorough understanding of its mechanism of action, the cellular pathways it modulates, and the appropriate experimental methodologies for its evaluation are paramount for ongoing research and the development of more effective and less toxic anticancer therapies. This guide provides a foundational resource for professionals in the field, consolidating key technical information and protocols to aid in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Bleomycin A5 | 11116-32-8 | FB152633 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Bleomycin Inhibits Proliferation via Schlafen-Mediated Cell Cycle Arrest in Mouse Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Permanent cell cycle exit in G2 phase after DNA damage in normal human fibroblasts | The EMBO Journal [link.springer.com]

- 7. Targeting the TGF-β-p21 axis: a critical regulator of bleomycin-induced cell cycle arrest and apoptosis in vitro-implication for progressive cervical cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of bleomycin A5 on caspase-3, P53, bcl-2 expression and telomerase activity in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of bleomycin A5 on caspase-3, P53, bcl-2 expression and telomerase activity in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and characterization of antibiotic NC0604, a new analogue of bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and the lethality of bleomycin in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

An In-depth Technical Guide to the Exploratory Research of Bleomycin A5 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of Bleomycin (B88199) A5, a potent anti-neoplastic agent, across various cancer cell lines. This document details the core mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the intricate signaling pathways modulated by this compound.

Core Mechanism of Action

Bleomycin A5, a glycopeptide antibiotic, exerts its cytotoxic effects primarily through the induction of DNA strand breaks.[1] The process is initiated by the binding of Bleomycin A5 to DNA, a reaction facilitated by the presence of a metal ion, typically iron (Fe2+). This complex intercalates into the DNA structure. Subsequently, a redox reaction occurs where Fe2+ is oxidized to Fe3+, leading to the generation of highly reactive free radicals, such as superoxide (B77818) and hydroxyl radicals. These radicals are responsible for causing both single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA.[1] The accumulation of these DNA lesions, particularly the more difficult-to-repair DSBs, triggers a cellular cascade involving cell cycle arrest and, ultimately, programmed cell death (apoptosis).[1]

Quantitative Data Summary

The following tables summarize the reported cytotoxic and cell cycle effects of Bleomycin A5 on various cancer cell lines.

Table 1: IC50 Values of Bleomycin A5 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 40 and 80 (concentrations used) | [2] |

| HCT116 | Colon Carcinoma | 20 and 40 (concentrations used) | [2] |

| KB | Oral Epidermoid Carcinoma | Not specified | [3] |

| ECV304 | Human Umbilical Vein Endothelial Cells | 15, 75, and 150 µg/ml (concentrations used) | [4][5] |

| ACHN | Renal Cell Carcinoma | Parental IC50: 0.009 µg/ml (for Bleomycin) | [6] |

| NT2/D1 | Testicular Carcinoma | Not specified | [6] |

| NCCIT | Testicular Carcinoma | Not specified | [6] |

Note: Some studies used specific concentrations to elicit effects rather than determining a precise IC50 value.

Table 2: Effect of Bleomycin A5 on Cell Cycle Distribution

| Cell Line | Treatment Concentration (µM) | % of Cells in G2/M Phase (Treated) | % of Cells in G2/M Phase (Control) | Fold Increase | Reference |

| A549 | 40 | 33.1 | ~10.7 | 3.1 | [2] |

| A549 | 80 | 29.7 | ~10.7 | 2.7 | [2] |

| HCT116 | 20 | 76.5 | ~25.5 | 3.0 | [2] |

| HCT116 | 40 | 64.8 | ~25.5 | 2.6 | [2] |

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is for determining the cytotoxic effect of Bleomycin A5 on cancer cell lines.[7][8][9][10][11]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Bleomycin A5

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl Sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Bleomycin A5 in complete culture medium.

-

Remove the existing medium from the wells and add 100-200 µL of the various concentrations of Bleomycin A5 to triplicate wells. Include untreated control wells.

-

Incubate the plate for 48-72 hours.

-

After the incubation period, remove the medium and add 20-50 µL of MTT solution to each well.

-

Incubate for 1.5-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 490-590 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol is for quantifying apoptosis induced by Bleomycin A5 using flow cytometry.[12][13][14][15][16]

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Bleomycin A5

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of Bleomycin A5 for 24-48 hours.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use appropriate controls to set compensation and quadrants for data analysis. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Cell Cycle Analysis: Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution following Bleomycin A5 treatment.[17][18][19][20]

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Bleomycin A5

-

Cold 70% ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of Bleomycin A5 for 24 hours.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at 4°C for at least 1 hour (or store at -20°C for longer periods).

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

Bleomycin A5-induced cellular responses are mediated by complex signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways involved and a typical experimental workflow.

Bleomycin A5-Induced DNA Damage and Apoptosis Pathway

Caption: Bleomycin A5 induces apoptosis via p53-mediated pathway.

Bleomycin A5-Induced G2/M Cell Cycle Arrest

Caption: Bleomycin A5 induces G2/M arrest via TGF-β and p21.

Modulation of MAPK Signaling by Bleomycin A5

Caption: Bleomycin A5 modulates MAPK signaling to promote apoptosis.

General Experimental Workflow for Bleomycin A5 Evaluation

References

- 1. What is the mechanism of Bleomycin A5 Hydrochloride? [synapse.patsnap.com]

- 2. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MEK inhibition enhances bleomycin A5-induced apoptosis in an oral cancer cell line: signaling mechanisms and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of bleomycin A5 on caspase-3, P53, bcl-2 expression and telomerase activity in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of bleomycin A5 on caspase-3, P53, bcl-2 expression and telomerase activity in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. broadpharm.com [broadpharm.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. bosterbio.com [bosterbio.com]

- 14. kumc.edu [kumc.edu]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. vet.cornell.edu [vet.cornell.edu]

- 19. medicine.uams.edu [medicine.uams.edu]

- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Methodological & Application

Application Notes and Protocols: Bleomycin A5 Hydrochloride In Vitro DNA Cleavage Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bleomycin (B88199) A5 hydrochloride, a member of the bleomycin family of glycopeptide antibiotics, is a potent anti-tumor agent. Its cytotoxic effects are primarily attributed to its ability to induce single- and double-stranded breaks in DNA. This process is dependent on the presence of a metal cofactor, typically iron, and molecular oxygen. In the presence of Fe(II), bleomycin is activated to a form that can abstract a hydrogen atom from the deoxyribose backbone of DNA, leading to strand scission.[1] This in vitro DNA cleavage assay provides a robust method to study the DNA-damaging properties of Bleomycin A5 hydrochloride and to screen for potential modulators of its activity.

The assay relies on the relaxation of supercoiled plasmid DNA. Supercoiled DNA (Form I) migrates fastest through an agarose (B213101) gel. A single-strand break (nick) induced by bleomycin relaxes the supercoiled structure into an open-circular form (Form II), which migrates more slowly. A double-strand break results in a linear form of the plasmid (Form III), which migrates at an intermediate speed. The extent of DNA cleavage can be quantified by measuring the relative amounts of these different DNA forms using gel electrophoresis and densitometry.

Principle of the Assay

The in vitro DNA cleavage assay using this compound is based on the conversion of supercoiled plasmid DNA to nicked (open-circular) and linear forms upon exposure to the drug in the presence of Fe(II). The different topological forms of the plasmid DNA are then separated by agarose gel electrophoresis and visualized by staining with an intercalating dye, such as ethidium (B1194527) bromide. The decrease in the amount of supercoiled DNA and the corresponding increase in the nicked and linear forms are indicative of the DNA cleavage activity of this compound.

Signaling Pathway of Bleomycin-Induced DNA Cleavage

Caption: Mechanism of Bleomycin A5-mediated DNA cleavage.

Experimental Workflow

Caption: Workflow for the in vitro DNA cleavage assay.

Detailed Experimental Protocol

Materials and Reagents

-

This compound (store as a stock solution at -20°C)

-

Supercoiled plasmid DNA (e.g., pBR322 or pUC19), highly purified

-

Ferrous ammonium (B1175870) sulfate (B86663) [(NH₄)₂Fe(SO₄)₂·6H₂O] or Ferrous chloride (FeCl₂)

-

HEPES or Tris-HCl buffer

-

Nuclease-free water

-

Agarose

-

Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

-

6X DNA loading buffer (containing glycerol (B35011) and a tracking dye)

-

Ethidium bromide or other DNA stain

-

Microcentrifuge tubes

-

Pipettes and tips

-

Gel electrophoresis system and power supply

-

UV transilluminator and gel documentation system

Stock Solutions

-

This compound (1 mM): Dissolve the appropriate amount of this compound in nuclease-free water. Aliquot and store at -20°C.

-

Fe(II) Solution (1 mM): Prepare fresh for each experiment by dissolving ferrous ammonium sulfate or ferrous chloride in nuclease-free water.

-

Plasmid DNA (0.5 µg/µL): Dilute highly purified supercoiled plasmid DNA in nuclease-free water or TE buffer.

-

Reaction Buffer (10X): 500 mM HEPES or Tris-HCl, pH 7.5.

Experimental Procedure

-

Reaction Setup:

-

In a sterile microcentrifuge tube, prepare the reaction mixture in the following order:

-

Nuclease-free water to a final volume of 20 µL.

-

2 µL of 10X Reaction Buffer (final concentration 50 mM).

-

1 µg of supercoiled plasmid DNA (2 µL of a 0.5 µg/µL stock).

-

Desired concentration of this compound.

-

-

Include appropriate controls:

-

DNA alone: Plasmid DNA in reaction buffer without Bleomycin A5 and Fe(II).

-

DNA + Fe(II): Plasmid DNA and Fe(II) in reaction buffer without Bleomycin A5.

-

DNA + Bleomycin A5: Plasmid DNA and Bleomycin A5 in reaction buffer without Fe(II).

-

-

-

Initiation of Cleavage Reaction:

-